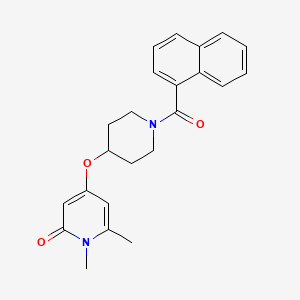

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound characterized by its complex molecular structure, which includes a naphthoyl group, a piperidine ring, and a pyridinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:

-

Formation of the Naphthoyl Piperidine Intermediate: : The initial step involves the acylation of piperidine with 1-naphthoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

-

Coupling with Pyridinone: : The naphthoyl piperidine intermediate is then coupled with 1,6-dimethylpyridin-2(1H)-one. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ether linkage.

-

Purification: : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

Use of Continuous Flow Reactors: To enhance reaction control and scalability.

Automation and Process Control: Implementing automated systems to monitor and control reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridinone derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that compounds similar to 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one may exhibit neuroprotective properties. Studies have shown that such derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In silico studies have demonstrated promising results regarding their potential as AChE inhibitors, suggesting they could be developed into therapeutic agents for cognitive disorders .

Antiviral Activity

The compound's structural characteristics allow it to interact with viral enzymes, making it a candidate for antiviral drug development. Preliminary studies have indicated that similar compounds can inhibit HIV replication at nanomolar concentrations, providing a basis for further exploration of this compound's efficacy against viral pathogens .

Antimicrobial Properties

Research has explored the antimicrobial potential of pyridine derivatives, including those structurally related to this compound. Some studies report significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a lead for developing new antibiotics .

Case Study 1: AChE Inhibition

In a study focused on the synthesis of biologically active molecules, derivatives of pyridine were screened for their ability to inhibit AChE. Among these, several compounds demonstrated high potency in vitro, with IC50 values indicating effective inhibition comparable to known AChE inhibitors . This positions this compound as a potential candidate for further development in treating Alzheimer's disease.

Case Study 2: Antiviral Screening

Another research effort involved evaluating the antiviral properties of various pyridine derivatives against HIV. The findings suggested that certain compounds exhibited low cytotoxicity while effectively inhibiting viral replication. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing antiviral activity .

Data Table: Biological Activities of Related Compounds

Mecanismo De Acción

The mechanism by which 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one shares structural similarities with other naphthoyl piperidine derivatives and pyridinone compounds.

- Examples include:

- 1-(1-naphthoyl)piperidine

- 1,6-dimethylpyridin-2(1H)-one

Uniqueness

- Structural Complexity : The combination of naphthoyl, piperidine, and pyridinone moieties in a single molecule.

- Potential Biological Activity : Unique interactions with biological targets due to its specific structure.

- Versatility in Synthesis : Can be used as a versatile intermediate in the synthesis

Actividad Biológica

The compound 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , often referred to as compound 15g , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound 15g features a complex structure that includes a piperidine core substituted with a naphthoyl group and a pyridinone moiety. The molecular formula is C19H22N2O, and it has been characterized by various spectroscopic methods, including NMR and X-ray crystallography.

Compound 15g acts as a competitive inhibitor of the SARS-CoV PLpro enzyme, which plays a crucial role in viral replication. It exhibits an IC50 value of 0.67 μM , indicating potent enzymatic inhibition and low micromolar antiviral activity against SARS-CoV . The binding interactions involve hydrophobic contacts and hydrogen bonds, particularly with the enzyme's active site, which undergoes conformational changes upon inhibitor binding .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the significance of the naphthyl substitution pattern. Previous studies indicate that the 1-naphthyl configuration is preferred over the 2-naphthyl variant for effective inhibition. Additionally, the presence of a single methyl substituent at the methylene linker is critical for maintaining inhibitory potency .

Antiviral Activity

In a study evaluating various compounds against SARS-CoV, compound 15g demonstrated significant antiviral properties. It was derived from high-throughput screening (HTS) campaigns and optimized through SAR studies to enhance its efficacy as an anti-SARS drug candidate .

In Vivo Studies

While in vitro studies have shown promising results regarding its inhibitory effects on PLpro, further investigations into its pharmacokinetic properties are essential. Preliminary data suggest that compound 15g exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, although detailed in vivo evaluations are still required .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O |

| IC50 (SARS-CoV PLpro) | 0.67 μM |

| Binding Type | Competitive Inhibitor |

Propiedades

IUPAC Name |

1,6-dimethyl-4-[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-16-14-19(15-22(26)24(16)2)28-18-10-12-25(13-11-18)23(27)21-9-5-7-17-6-3-4-8-20(17)21/h3-9,14-15,18H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIAYFAKPSIPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.